N-heptyl-2,2-diphenyl-acetamide
Description
N-Heptyl-2,2-diphenyl-acetamide is a substituted acetamide derivative characterized by a heptyl chain attached to the nitrogen atom and two phenyl groups bonded to the central carbon of the acetamide backbone. This structural motif is part of a broader class of 2,2-diphenyl-acetamide derivatives, which are studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C21H27NO |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-heptyl-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H27NO/c1-2-3-4-5-12-17-22-21(23)20(18-13-8-6-9-14-18)19-15-10-7-11-16-19/h6-11,13-16,20H,2-5,12,17H2,1H3,(H,22,23) |
InChI Key |
IBIIEWDGOKIREP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-heptyl-2,2-diphenyl-acetamide typically involves the reaction of heptylamine with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-heptyl-2,2-diphenyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-heptyl-2,2-diphenyl-acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-heptyl-2,2-diphenyl-acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Molecular Conformation
The dihedral angles between the acetamide group and aromatic rings in 2,2-diphenyl-acetamide derivatives vary significantly with N-substituents:
Hydrogen Bonding and Crystal Packing
- Halogenated Derivatives : N-H⋯O hydrogen bonds form infinite chains along the c-axis, stabilized by weak C-H⋯O interactions .
- N-Heptyl Derivative : The hydrophobic heptyl chain may reduce hydrogen-bonding capacity, favoring van der Waals interactions and disordered crystal packing compared to rigid aromatic substituents .
Catalytic Reduction of α-Keto Amides
Reduction of α-keto amides to α-hydroxy amides is critical for producing bioactive intermediates. Key catalytic systems include:
| Catalyst | Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| RuCl[(R,R)-Teth-TsDPEN] | ONDPA (2-Oxo-N,2-diphenyl-acetamide) | 98 | 44 (S) | |
| CuF/(S)-DTBM-SEGPHOS | α-Keto amides | 97 | 99 (R) |
Biocatalysts (e.g., engineered aldo-keto reductases) may offer greener alternatives but require optimization for bulky substrates .
Toxicity and Environmental Impact
- Diphenamid (N,N-Dimethyl-2,2-diphenyl-acetamide) : Identified as an outlier in toxicity studies due to unique structural features, raising concerns about environmental persistence .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Dihedral Angles (°) | Application/Activity |
|---|---|---|---|---|---|
| N-Heptyl-2,2-diphenyl-acetamide | C27H31NO | 385.55 | Heptyl (N), 2×Ph (C) | N/A | Under investigation |
| N-(3-Chloro-4-fluoro-phenyl)-2,2-diphenyl-acetamide | C20H15ClFNO | 347.79 | Cl, F (N-Ph) | 10.8, 81.9, 85.8 | Crystallography studies |
| N-(2,6-Dimethyl-phenyl)-2,2-diphenyl-acetamide | C22H21NO | 315.41 | 2×CH3 (N-Ph) | 52.86, 49.65 | Structural analysis |
| Diphenamid (N,N-Dimethyl-2,2-diphenyl-acetamide) | C16H17NO | 239.32 | N,N-Dimethyl | N/A | Herbicide |
| N-(4-Acetyl-phenyl)-2,2-diphenyl-acetamide | C22H19NO2 | 329.40 | Acetyl (N-Ph) | N/A | Neuropeptide Y antagonist |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
